molecular formula C16H18N2O4S B2952182 (Z)-ethyl 2-((4-methoxybenzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate CAS No. 476628-11-2

(Z)-ethyl 2-((4-methoxybenzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate

Cat. No.: B2952182
CAS No.: 476628-11-2
M. Wt: 334.39
InChI Key: BLAKXZVBCNHPEX-MSUUIHNZSA-N
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Description

(Z)-ethyl 2-((4-methoxybenzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a thiazole ring fused with various functional groups, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-((4-methoxybenzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate typically involves the condensation of 4-methoxybenzoyl chloride with an appropriate thiazole precursor under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the imino linkage. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-((4-methoxybenzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the imino group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 2-((4-methoxybenzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

The compound has potential applications in biological research due to its structural similarity to biologically active thiazole derivatives. It can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Thiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities, and this compound may exhibit similar properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-((4-methoxybenzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 1-butyl-3-(2-methoxybenzoyl)indole

Uniqueness

(Z)-ethyl 2-((4-methoxybenzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate is unique due to its specific combination of functional groups and the presence of the thiazole ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 2-(4-methoxybenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-5-22-15(20)13-10(2)18(3)16(23-13)17-14(19)11-6-8-12(21-4)9-7-11/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAKXZVBCNHPEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)OC)S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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